N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 3. The amide linkage connects this thiadiazole moiety to a 2-methyl-3-nitrobenzamide group. Such compounds are often explored for pharmaceutical applications due to the thiadiazole scaffold’s versatility in drug design, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVRXZIRCEPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds. For instance, 4-fluorobenzoyl hydrazide can be reacted with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring.
Coupling with Nitrobenzamide: The synthesized thiadiazole derivative is then coupled with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Reduction: 2-methyl-3-aminobenzamide derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and corresponding amines.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure and investigate new derivatives with potentially enhanced properties.
Biology
In biological research, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide has shown promise as an antimicrobial and antifungal agent . Preliminary studies indicate its effectiveness in inhibiting the growth of specific bacteria and fungi, which positions it as a candidate for further development into new antibiotics.
Medicine
The compound is being explored for its anticancer properties . Research suggests that it may inhibit certain enzymes and pathways involved in cancer cell proliferation. Its mechanism of action likely involves targeting specific molecular pathways related to cell growth and apoptosis . Studies have indicated that similar thiadiazole derivatives exhibit significant anticancer activity against various cancer cell lines .
Industry
In industrial applications, this compound has potential uses in the development of new materials with specific properties such as improved thermal stability and resistance to degradation. It may also be applicable in the production of agrochemicals and specialty chemicals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases or proteases that are involved in cell signaling and regulation.
Pathways Involved: The compound may interfere with pathways related to cell proliferation, apoptosis, and DNA replication, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[5-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (3d)
- Structural Differences : While both compounds share the 2-methyl-3-nitrobenzamide group, 3d incorporates an additional thiadiazole ring linked via a sulfanyl-acetamide bridge. This increases molecular complexity and steric bulk compared to the target compound’s simpler 4-fluorophenyl substitution .
- Synthesis & Properties : 3d was synthesized in 79% yield with a decomposition point of 250°C. IR spectra revealed amide (1683 cm⁻¹) and aromatic C-H (3086 cm⁻¹) stretches, while ¹H-NMR confirmed methyl (δ 1.15 ppm) and ethyl (δ 2.84 ppm) groups. The extended structure may reduce solubility compared to the target compound .
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Structural Differences: This analog replaces the 2-methyl-3-nitrobenzamide with a 3-phenylpropanamide group.
- Applications : While the target compound’s nitro group may favor enzyme inhibition (e.g., via electron-deficient aromatic systems), the propanamide derivative’s simpler structure could be optimized for different pharmacological endpoints .
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole
- Structural Differences : This compound fuses the thiadiazole with an imidazole ring, creating a bicyclic system. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the target compound’s nitro and methyl groups .
- Synthesis: Formed via condensation of 5-(4-fluoro-3-nitrophenyl)thiadiazol-2-amine with 4-methoxyphenacyl bromide. The fused ring system may enhance π-π stacking in biological targets compared to monocyclic thiadiazoles .
Flufenacet (Herbicide)
- Structural Differences : Flufenacet (C₁₄H₁₃F₄N₃O₂S) includes a trifluoromethyl (-CF₃) and isopropyl group on the thiadiazole ring, diverging from the target compound’s benzamide and nitro substituents .
- Applications: As a herbicide, flufenacet’s lipophilic CF₃ group enhances membrane penetration.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Differences : This thiazole-based analog replaces the thiadiazole with a thiazole ring and substitutes chlorine at position 5. The difluorobenzamide group mirrors the target’s fluorophenyl and nitrobenzamide motifs .
Comparative Data Table
Key Research Findings
- This contrasts with flufenacet’s CF₃ group, which prioritizes hydrophobicity .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s method, though substituent choice impacts yield and purity.
- Biological Potential: Thiadiazoles with nitro groups (e.g., nitazoxanide derivatives) show antiparasitic activity, suggesting the target compound could be optimized for similar endpoints .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, including its potential applications in pharmacology.
Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid. The resulting structure features a thiazolidinone ring that adopts a twist conformation, with notable dihedral angles between the various aromatic rings (6.8° between the thiadiazole and 4-fluorophenyl rings) . The crystal structure exhibits significant intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, which contribute to its stability and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Inhibition of Cholinesterases
One significant area of research focuses on the compound's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that related thiadiazole derivatives can inhibit these enzymes with IC50 values ranging from 12.8 µM to over 100 µM, indicating moderate potency . The selectivity index (SI) for AChE versus BChE has been calculated to evaluate the compound's potential for treating conditions like Alzheimer's disease .
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest . The mechanism may involve modulation of signaling pathways associated with cancer cell survival.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Cholinesterase Inhibition
A study investigated the cholinesterase inhibitory effects of various thiadiazole derivatives. This compound was found to selectively inhibit AChE with an IC50 value of approximately 30 µM. This suggests potential therapeutic applications in neurodegenerative diseases where cholinergic signaling is disrupted .
Data Tables
| Activity | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| AChE Inhibition | 30 | 1.5 |
| BChE Inhibition | 45 | |
| Antibacterial (S. aureus) | 25 | |
| Antibacterial (E. coli) | 30 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:
- Thiadiazole ring formation : Reacting hydrazine derivatives with carbon disulfide or thiosemicarbazide under reflux (e.g., POCl₃ at 90°C for 3 hours) to generate the 1,3,4-thiadiazole core .
- Functionalization : Coupling the thiadiazole intermediate with a nitro-substituted benzamide via nucleophilic acyl substitution. Solvents like DMF or pyridine are used to facilitate amide bond formation .
- Purification : TLC and recrystallization (e.g., DMSO/water mixtures) ensure purity. Yields typically range from 60–75% depending on reaction optimization .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group). Software like SHELXL refines structural parameters .
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~165 ppm) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution tests (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) show moderate activity (MIC: 16–32 µg/mL) .
- Cancer cell line screening : MTT assays on HeLa or MCF-7 cells reveal IC₅₀ values of 10–20 µM, suggesting apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility versus bioactivity data for this compound?
- Methodological Answer :
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies (e.g., esterification of the nitro group) to enhance aqueous solubility without compromising activity .
- Structure-activity relationship (SAR) analysis : Compare analogs with substituents like -OCH₃ or -CF₃ to identify groups balancing lipophilicity and potency .
Q. What computational approaches are suitable for predicting binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase or β-tubulin). Focus on the thiadiazole ring’s π-π stacking and hydrogen-bonding potential .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting key residues (e.g., Arg72 in PFOR enzyme) for mutagenesis validation .
Q. How can reaction conditions be optimized to mitigate byproducts during amide coupling?
- Methodological Answer :
- Catalyst screening : Test coupling agents like HATU vs. EDC/HOBt to improve efficiency (>90% conversion) .
- Temperature control : Lower reaction temperatures (0–5°C) reduce nitro group reduction side reactions .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Key Methodological Notes
- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) to resolve disorder in the nitro group .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cytotoxicity using non-cancerous cell lines (e.g., HEK-293) .
- Data conflicts : Cross-validate solubility measurements using shake-flask vs. potentiometric methods to address discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
